molecular formula C27H23N5O5 B2545934 N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894930-05-3

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Katalognummer B2545934
CAS-Nummer: 894930-05-3
Molekulargewicht: 497.511
InChI-Schlüssel: MDANKHKRSBCXQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O5 and its molecular weight is 497.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research into 3-benzyl-substituted-4(3H)-quinazolinones, a category that includes structures similar to the compound , has demonstrated significant antitumor activity. These compounds were found to be more potent than the positive control 5-FU in inhibiting the growth of cancer cell lines, highlighting their potential as broad-spectrum antitumor agents. Molecular docking studies also support their mode of action, suggesting inhibition of key enzymes like EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation (Al-Suwaidan et al., 2016).

Antimicrobial Activities

Compounds with structures incorporating elements of the specified chemical have shown antimicrobial activities. The synthesis and evaluation of novel 1,2,4-triazole derivatives revealed that some compounds possess good or moderate activities against test microorganisms, indicating the potential use of these compounds in antimicrobial therapies (Bektaş et al., 2007).

Analgesic and Anti-inflammatory Activities

The synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has been reported, with evaluations indicating potent analgesic and anti-inflammatory activities. This research suggests that the cyclization of certain groups within the compound structure can lead to novel derivatives with significant therapeutic effects (Dewangan et al., 2016).

Chemotherapeutic Agents

Design and synthesis efforts focusing on hydrazone and oxadiazole derivatives, starting from 3-methoxyphenol, have yielded compounds with notable antimicrobial and antiproliferative activity against human tumor cell lines. Among these, specific derivatives have shown high inhibitory activity, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate. This intermediate is then reacted with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid and benzyl bromide to form the final product.", "Starting Materials": [ "4-methoxybenzohydrazide", "ethyl acetoacetate", "2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid", "benzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate.", "Step 2: Reaction of 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid in the presence of triethylamine to form the intermediate.", "Step 3: Reaction of the intermediate with benzyl bromide in the presence of potassium carbonate to form the final product, N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide." ] }

CAS-Nummer

894930-05-3

Molekularformel

C27H23N5O5

Molekulargewicht

497.511

IUPAC-Name

N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33)

InChI-Schlüssel

MDANKHKRSBCXQO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.